4-(Oxolan-2-ylmethoxy)pyridine

Descripción

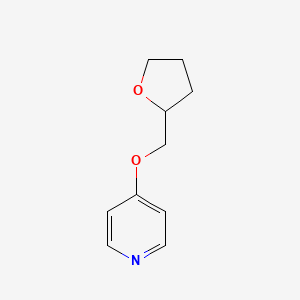

Structure

3D Structure

Propiedades

IUPAC Name |

4-(oxolan-2-ylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-10(12-7-1)8-13-9-3-5-11-6-4-9/h3-6,10H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIISBLOJVJOKSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Oxolan 2 Ylmethoxy Pyridine and Analogous Structures

Synthesis of the Oxolan-2-ylmethanol Moiety

The oxolan-2-ylmethanol (also known as tetrahydrofurfuryl alcohol) moiety is the second key component in the target molecule. Its synthesis, particularly in a stereoselective manner, is an important consideration.

The synthesis of chiral oxolane derivatives can be achieved through various methods, including the use of chiral catalysts or resolution techniques. smolecule.com One common approach involves the reduction of oxirane (epoxide) derivatives. smolecule.com The stereoselective synthesis of anti-2,4-disubstituted tetrahydrofuran (B95107) derivatives has been reported via a two-step protocol involving a palladium-catalyzed Hayashi–Heck arylation followed by a rhodium-catalyzed hydroformylation. thieme-connect.com Another strategy for obtaining multifunctionalized chiral silacyclopentanes, which are structurally related to oxolanes, starts from an achiral silacyclopentene oxide and employs enantioselective β-elimination. researchgate.net While not directly synthesizing oxolan-2-ylmethanol, these methods demonstrate the feasibility of creating chiral five-membered heterocyclic alcohols.

Coupling Reactions and Linker Formation for the -CH2O- Bridge

The formation of the -CH₂O- bridge is integral to the etherification strategies discussed in section 2.1. In both the SNAr and Williamson ether synthesis approaches, the (oxolan-2-yl)methanol acts as the nucleophile, and its -CH₂OH group is directly involved in forming the ether linkage with the pyridine (B92270) ring. Therefore, the "coupling reaction" is the ether bond formation itself, which simultaneously establishes the -CH₂O- linker.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and by-product formation. Several factors can be systematically varied, including the choice of solvent, base, temperature, and catalyst.

For the synthesis of 4-alkoxypyridines, the use of DMSO as a solvent and powdered NaOH as a base at 80°C has been shown to be effective. semanticscholar.org The study also noted that at temperatures below 80°C, the reaction proceeded very slowly. semanticscholar.org

Microwave irradiation is a powerful tool for accelerating organic reactions and improving yields. tandfonline.com In the context of nucleophilic substitution on halopyridines, microwave heating in ethanol (B145695) has been reported to give very high yields of the corresponding substitution products. tandfonline.com

Modern approaches to reaction optimization often employ systematic methods like Design of Experiments (DoE) or automated flow reactors. prismbiolab.combeilstein-journals.org These techniques allow for the rapid screening of multiple reaction parameters to identify the optimal conditions. For instance, a study on a three-component reaction to synthesize a complex pyridine derivative tested various solvents, temperatures, and heating sources, finding that microwave irradiation in water gave a significantly higher yield (76%) compared to conventional heating in water (21%) or ethanol (47% at reflux, 29% with microwave). researchgate.net

| Solvent | Heating Method | Yield | Reference |

|---|---|---|---|

| Water | Reflux | 21% | researchgate.net |

| Water | Microwave | 76% | researchgate.net |

| Ethanol | Reflux | 47% | researchgate.net |

| Ethanol | Microwave | 29% | researchgate.net |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of 4-(Oxolan-2-ylmethoxy)pyridine and its analogs is a critical consideration for developing environmentally benign and sustainable chemical processes. These principles aim to reduce or eliminate the use and generation of hazardous substances. Key areas of focus include the use of alternative and safer solvents, the development of catalytic reactions to minimize waste, and the use of energy-efficient synthetic methods.

One of the primary strategies in green synthesis is the use of multi-component reactions (MCRs), which can significantly increase efficiency by combining several steps into a single operation, thereby reducing solvent use, energy consumption, and waste generation. acs.orgresearchgate.net For instance, one-pot syntheses of various pyridine derivatives have been developed that are both economical and eco-friendly. acs.org A notable approach involves a four-component annulation of aromatic aldehydes, methyl ketones, diaryl ethanones, and ammonium (B1175870) acetate, which proceeds in the absence of a solvent and produces only water as a byproduct. acs.org Another green method for pyridine synthesis involves the rhodium-catalyzed [2 + 2 + 2] cycloaddition of diynes and oximes in ethanol, an environmentally friendly solvent, achieving high yields of the desired pyridine derivatives. rsc.org

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and purer products compared to conventional heating methods. nih.govacs.orgresearchgate.netrsc.org The synthesis of novel pyridine derivatives has been successfully achieved through one-pot, four-component reactions under microwave irradiation in ethanol, offering excellent yields in a matter of minutes. nih.govacs.org This technique's benefits stem from rapid and uniform heating of the reaction mixture. researchgate.net Solvent-free microwave-assisted Hantzsch condensation has also been employed for the synthesis of 1,4-dihydropyridine (B1200194) nucleoside analogs, demonstrating high efficiency and scalability. nih.gov

The choice of solvent is another cornerstone of green chemistry. The American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable advocates for the use of greener solvents and, where possible, uncatalyzed, multi-component reactions. acsgcipr.org Ethanol, for example, has been used as a green reaction medium for the synthesis of pyridine derivatives. rsc.org The ideal scenario is a solvent-free reaction, which has been achieved in some multi-component syntheses of highly substituted pyridines. acs.org

Phase-transfer catalysis (PTC) represents a significant green chemistry approach, facilitating reactions between reactants in immiscible phases, thereby reducing the need for organic solvents that dissolve all components. fzgxjckxxb.comcrdeepjournal.orgresearchgate.net This methodology is particularly useful as it can allow for the use of water as a solvent, a key goal in green chemistry. fzgxjckxxb.com PTC can be employed in liquid-liquid or solid-liquid systems and has been shown to increase reaction rates and selectivity. crdeepjournal.org Both phosphonium (B103445) and quaternary ammonium salts are common phase-transfer catalysts. fzgxjckxxb.com

Furthermore, the synthesis of the tetrahydrofuran moiety can be approached from a green perspective by utilizing renewable resources. For example, chiral tetrahydrofurans have been synthesized from L-arabinose, a sugar beet industry byproduct, through a selective dehydration process. nih.gov This approach avoids the need for protecting groups and utilizes a readily available biomass source. nih.gov

Biocatalysis offers another avenue for the green synthesis of pyridine-containing molecules. Hemoproteins have been shown to act as biocatalysts for carbene transfer reactions to construct pyridine-functionalized cyclopropanes, demonstrating high stereoselectivity. chemrxiv.org

While specific green synthetic routes for this compound are not extensively detailed in the reviewed literature, the principles and methods applied to analogous pyridine and tetrahydrofuran structures provide a clear framework for its sustainable production. Future research would likely focus on combining these strategies, for instance, by developing a one-pot, microwave-assisted synthesis from a bio-derived tetrahydrofuran precursor and a pyridine synthon in a green solvent.

The following table summarizes various green chemistry approaches applicable to the synthesis of pyridine and tetrahydrofuran derivatives, which could be adapted for the synthesis of this compound.

| Green Chemistry Principle | Synthetic Method | Substrate/Product Type | Key Advantages |

| Atom Economy / One-Pot Synthesis | Four-component annulation | 2,3,4,6-Tetraarylpyridines | Solvent-free, no additives, water as sole byproduct. acs.org |

| Energy Efficiency | Microwave-assisted one-pot, four-component reaction | Pyridine derivatives | Short reaction time (2-7 min), high yields (82-94%), pure products. nih.govacs.org |

| Use of Renewable Feedstocks | Selective dehydration of L-arabinose | Chiral tetrahydrofurans | Utilizes biomass waste, avoids protecting groups. nih.gov |

| Alternative Solvents | Rhodium-catalyzed cycloaddition | Pyridine derivatives | Use of ethanol as a green reaction medium, high yields (up to 93%). rsc.org |

| Catalysis | Phase-Transfer Catalysis (PTC) | General organic synthesis | Reduces the need for organic solvents, can enable use of water. fzgxjckxxb.comresearchgate.net |

| Biocatalysis | Hemoprotein-mediated carbene transfer | Pyridine-functionalized cyclopropanes | High activity and stereoselectivity. chemrxiv.org |

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(Oxolan-2-ylmethoxy)pyridine is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the oxolane (tetrahydrofuran) moiety. The pyridine protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. Specifically, the protons at the 2- and 6-positions of the pyridine ring would likely resonate at a lower field than the protons at the 3- and 5-positions. The protons of the oxolane ring and the methoxy (B1213986) linker would be found in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the number of unique carbon environments. The pyridine ring carbons are expected to resonate in the aromatic region (δ 120-160 ppm), with the carbon atom attached to the oxygen (C4) appearing at a lower field. The carbons of the oxolane ring and the methoxy group will be observed in the aliphatic region (δ 20-80 ppm).

Predicted ¹H and ¹³C NMR Data:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2/H6 (Pyridine) | ~8.2-8.4 (d) | ~150 |

| H3/H5 (Pyridine) | ~6.8-7.0 (d) | ~110 |

| O-CH₂ (Methoxy) | ~4.1-4.3 (d) | ~70 |

| CH (Oxolane, C2) | ~4.2-4.4 (m) | ~78 |

| O-CH₂ (Oxolane, C5) | ~3.8-4.0 (m) | ~68 |

| CH₂ (Oxolane, C3) | ~1.9-2.1 (m) | ~26 |

| CH₂ (Oxolane, C4) | ~1.8-2.0 (m) | ~23 |

Note: These are predicted values based on analogous structures and may vary in an actual experimental spectrum. d = doublet, m = multiplet.

To confirm the connectivity of the protons and carbons, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish the coupling relationships between adjacent protons. For instance, correlations would be expected between the H2/H6 and H3/H5 protons of the pyridine ring, and among the protons of the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the one between the O-CH₂ protons and the C4 carbon of the pyridine ring, confirming the ether linkage.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule.

The IR spectrum of this compound would display characteristic absorption bands. A strong band in the region of 1250-1000 cm⁻¹ would be indicative of the C-O-C stretching of the ether linkage. The aromatic C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1600-1450 cm⁻¹ region. C-H stretching vibrations of the aromatic pyridine ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the oxolane and methoxy groups would be seen just below 3000 cm⁻¹.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2990-2850 | Medium to Strong |

| C=C, C=N Stretch (Pyridine) | 1600-1450 | Medium to Strong |

| C-O-C Stretch (Ether) | 1250-1000 | Strong |

Raman spectroscopy can provide complementary information to IR spectroscopy, particularly for non-polar bonds. The symmetric stretching of the pyridine ring would be expected to give a strong signal in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 179. The fragmentation pattern would likely involve the cleavage of the ether bond, leading to fragments corresponding to the pyridine moiety and the oxolane-methoxy fragment. A prominent fragment would be expected at m/z 94, corresponding to the 4-hydroxypyridine (B47283) radical cation, and at m/z 85, corresponding to the oxolan-2-ylmethyl cation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass with extremely high accuracy. For this compound (C₁₀H₁₃NO₂), HRMS can distinguish its exact mass from other molecules with the same nominal mass.

The theoretical monoisotopic mass of the neutral molecule is 179.09463 Da. In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the molecule is often observed as its protonated form, [M+H]⁺. The calculated exact mass for this ion provides a precise target for experimental verification. High-resolution instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can achieve mass accuracies within a few parts per million (ppm), providing unambiguous confirmation of the compound's elemental formula.

Table 1: Theoretical HRMS Data for this compound

| Species | Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₁₀H₁₃NO₂ | 179.09463 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatility Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity and volatility of a compound and providing structural information through fragmentation analysis.

Given its molecular weight and structure, this compound is expected to be sufficiently volatile for GC-MS analysis. The gas chromatogram would feature a distinct peak at a specific retention time, which is characteristic of the compound under the given analytical conditions (e.g., column type, temperature program). The purity of the sample can be estimated from the relative area of this primary peak compared to any impurity peaks.

The mass spectrometer fragments the eluted compound in a reproducible manner. The resulting mass spectrum for this compound would be expected to show a molecular ion peak (M⁺) at m/z 179, confirming its molecular weight. Key fragmentation pathways would likely involve:

Cleavage of the ether bond: This could generate a fragment corresponding to the hydroxymethyl-tetrahydrofuran cation (m/z 87) or, more likely, a stable pyridin-4-yloxy radical leading to a prominent peak from the resulting cation.

Benzylic-type cleavage: Fission of the C-O bond between the pyridine ring and the methoxy group, leading to a pyridyl fragment (m/z 94 or 95).

Fragmentation of the oxolane ring: Loss of small neutral molecules like C₂H₄ (ethylene) from the tetrahydrofuran (B95107) moiety.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Identity |

|---|---|

| 179 | Molecular Ion [C₁₀H₁₃NO₂]⁺ |

| 95 | [C₅H₅NO]⁺ (Pyridin-4-ol cation) |

| 94 | [C₅H₄NO]⁺ (Pyridin-4-oxy cation radical) |

| 87 | [C₅H₇O₂]⁺ (Oxolan-2-yl-methyl cation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure, particularly the nature of its conjugated systems. The spectrum of this compound is expected to be dominated by the electronic transitions of the pyridine ring.

Pyridine itself exhibits two main absorption bands: an intense band around 251-257 nm attributed to a π→π* transition and a weaker band around 270 nm resulting from an n→π* transition (the promotion of a non-bonding electron from the nitrogen lone pair to an anti-bonding π* orbital). nih.gov

The presence of the oxolan-2-ylmethoxy group at the 4-position of the pyridine ring is expected to modify this absorption profile. The oxygen atom of the ether linkage acts as an auxochrome, a group that alters the absorption characteristics of the chromophore (the pyridine ring). Through its lone pair electrons, the alkoxy group can donate electron density into the π-system of the ring. This extended conjugation typically results in a bathochromic shift (or red shift), moving the absorption maxima to longer wavelengths. Therefore, the π→π* transition for this compound is predicted to occur at a wavelength longer than that of unsubstituted pyridine. mpg.de

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition Type | Expected λₘₐₓ (nm) | Chromophore |

|---|---|---|

| π→π* | > 257 | Substituted Pyridine Ring |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govacs.org It provides detailed information on bond lengths, bond angles, and the spatial organization of molecules, which dictates the macroscopic properties of the material. Although a public crystal structure for this compound is not currently available, the methodology for its analysis is well-established.

The first step in a crystallographic analysis after obtaining a suitable single crystal is to determine the unit cell parameters (the dimensions of the repeating unit) and the crystal system (e.g., monoclinic, orthorhombic, triclinic). nih.gov The pattern and symmetry of the diffraction spots reveal this fundamental information. The systematic absences in the diffraction data then allow for the determination of the space group, which describes the complete symmetry of the crystal lattice. Many organic molecules, including pyridine derivatives, often crystallize in common space groups such as P2₁/c (monoclinic) or P-1 (triclinic). tandfonline.com

Once the structure is solved and refined, a detailed geometric analysis is possible. For this compound, key parameters of interest would include:

Pyridine Ring Geometry: The C-C and C-N bond lengths within the pyridine ring would be analyzed to assess its degree of aromaticity.

Ether Linkage: The C-O-C bond angle of the ether linkage and the C-O bond lengths would be determined.

The stability of a crystal lattice is governed by a network of non-covalent intermolecular interactions. Understanding this network is crucial for predicting properties like solubility and polymorphism. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal. iucr.orgresearchgate.net

The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored according to the nature and closeness of intermolecular contacts. This analysis generates a 2D "fingerprint plot" that summarizes all the intermolecular interactions. For this compound, the analysis would likely reveal several key interactions:

Hydrogen Bonds: Weak C-H···N hydrogen bonds involving the pyridine nitrogen as an acceptor and C-H···O bonds with the ether and oxolane oxygen atoms are expected. nih.gov

π-π Stacking: Offset stacking interactions between the electron-deficient pyridine rings of adjacent molecules.

Van der Waals Forces: A significant contribution from H···H contacts, which are ubiquitous in organic crystals. researchgate.net

Energy framework analysis would complement this by calculating the interaction energies between molecules, illustrating the strength and topology of the forces holding the crystal together.

Table 4: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Typical Alkoxy-Pyridine Derivative

| Interaction Type | Typical Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 45 - 55% | General van der Waals forces |

| C···H / H···C | 15 - 25% | Contacts involving aromatic and aliphatic C-H groups |

| O···H / H···O | 10 - 20% | Weak C-H···O hydrogen bonds |

| N···H / H···N | 5 - 10% | Weak C-H···N hydrogen bonds |

Note: The percentages are illustrative and based on analyses of similar pyridine derivatives; actual values would depend on the specific crystal packing of the title compound. researchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No peer-reviewed studies or database entries were found that have performed Density Functional Theory (DFT) calculations on 4-(Oxolan-2-ylmethoxy)pyridine. Such calculations are fundamental for understanding a molecule's structure and reactivity at the atomic level.

Geometry Optimization and Conformational Analysis

Information on the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, is not available. Furthermore, no conformational analysis has been published to identify the most stable conformers of the molecule.

Electronic Structure Characterization (e.g., Frontier Molecular Orbitals: HOMO-LUMO Energy Gap)

There is no available data on the electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability, remains uncalculated for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies, UV-Vis transitions)

Theoretical predictions of spectroscopic data are a powerful tool for complementing experimental findings. However, no computational studies have been published that predict the 1H and 13C NMR chemical shifts, the vibrational frequencies for an Infrared (IR) spectrum, or the electronic transitions for a UV-Vis spectrum of this compound.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Charge Transfer

A Natural Bond Orbital (NBO) analysis provides insight into charge distribution, orbital interactions, and electron delocalization within a molecule. This analysis has not been performed or reported for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. No MEP mapping studies for this compound were found in the existing literature.

Analysis of Non-Covalent Interactions (NCI) within the Molecular System and Crystal Lattice

The study of non-covalent interactions is crucial for understanding molecular aggregation and crystal packing. There are no available NCI analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) or Reduced Density Gradient (RDG) calculations, for this compound.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

However, the principles of MD simulations can be applied to understand the expected dynamic behavior of this molecule. Such simulations would model the interactions between the atoms of the this compound molecule and the atoms of the chosen solvent at an atomistic level. By solving Newton's equations of motion for this system, a trajectory of the molecule's conformational changes over time can be generated.

Conformational Dynamics:

The conformational flexibility of this compound arises from several key rotatable bonds:

The bond connecting the pyridine (B92270) ring to the ether oxygen.

The bond between the ether oxygen and the methylene (B1212753) bridge.

The bond between the methylene bridge and the oxolane (tetrahydrofuran) ring.

The inherent flexibility of the oxolane ring itself, which can adopt various puckered conformations such as the envelope and twist forms.

A molecular dynamics simulation would explore the potential energy surface of the molecule, revealing the preferred conformations and the energy barriers between them. This would provide a dynamic picture of how the pyridine and oxolane rings are oriented with respect to each other and how this orientation fluctuates over time.

Solvent Effects:

The choice of solvent is expected to have a significant impact on the conformational preferences and dynamics of this compound. The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor. The ether oxygen and the oxygen within the oxolane ring can also participate in hydrogen bonding.

In protic solvents (e.g., water, ethanol), hydrogen bonding between the solvent and the heteroatoms of the molecule would likely influence the conformational equilibrium. These interactions could stabilize specific conformations where the hydrogen bond accepting sites are more exposed to the solvent.

In aprotic polar solvents (e.g., dimethyl sulfoxide, acetonitrile), dipole-dipole interactions would dominate. The solvent would arrange itself around the solute to solvate the polar regions of the molecule.

In nonpolar solvents (e.g., hexane, toluene), intramolecular interactions would likely play a more significant role in determining the conformational landscape, as the solvent would not compete for hydrogen bonding or strong dipole-dipole interactions.

Molecular dynamics simulations would explicitly model these solvent-solute interactions, providing quantitative data on the solvation structure and its effect on the molecule's dynamics. For instance, the simulations could reveal the average number of solvent molecules in the first solvation shell of the nitrogen and oxygen atoms and the residence time of these solvent molecules.

While specific research data for this compound is not available, the following table illustrates the type of data that would be generated from a hypothetical molecular dynamics simulation study in different solvents.

Hypothetical Data from Molecular Dynamics Simulations of this compound

| Solvent | Dominant Conformation (Dihedral Angle C4-O-CH2-C2') | Key Solvent Interactions | Predicted Dynamic Behavior |

| Water | gauche | Strong hydrogen bonding with pyridine N and ether O | Restricted rotation around the C4-O bond due to stable solvent shells. |

| Methanol | gauche/anti | Hydrogen bonding with pyridine N and ether O | Increased conformational flexibility compared to water due to less structured solvent network. |

| Acetonitrile | anti | Dipole-dipole interactions with the pyridine ring | Freer rotation around single bonds compared to protic solvents. |

| Hexane | anti | Van der Waals interactions | High degree of conformational freedom with rapid interconversion between conformers. |

It is important to emphasize that the table above is illustrative and not based on actual experimental or computational results for this compound. Detailed and accurate insights into the conformational dynamics and solvent effects for this specific compound would require dedicated molecular dynamics simulation studies.

Applications in Fundamental Chemical Research and Methodological Advancement

Role as Advanced Building Blocks in Complex Organic Synthesis

No specific studies detailing the use of 4-(Oxolan-2-ylmethoxy)pyridine as an advanced building block in the synthesis of complex organic molecules were identified. Research on pyridine (B92270) building blocks typically focuses on other derivatives for constructing pharmaceuticals and functional materials. whiterose.ac.ukresearchgate.netresearchgate.net

Contributions to Ligand Design in Coordination Chemistry and Catalysis

There is no available research on the specific contributions of this compound to ligand design. The field of coordination chemistry extensively utilizes the pyridine motif to create ligands for various metal complexes and catalysts, but studies have not focused on this particular compound. wikipedia.orgnih.govnih.gov

Integration into Functional Materials Research (e.g., photoresponsive systems, light-conversion agents)

Specific examples of this compound being integrated into functional materials, such as photoresponsive or light-conversion systems, have not been documented in the available literature. Research in this area often employs pyridine derivatives with specific electronic properties, like azopyridines, which differ from the target compound. researchgate.net

Methodological Development in Analytical Chemistry

No publications were found detailing the development of specific analytical methods for this compound.

Exploration in Chemical Biology as Mechanistic Probes (focus on chemical interactions, not biological outcomes)

There is no evidence of this compound being utilized as a mechanistic probe to study chemical interactions within biological systems. While many pyridine-containing molecules are investigated for their biological activity, the specific application of this compound as a tool for studying chemical-biological interactions has not been reported. researchgate.net

Q & A

Q. Yield Optimization :

- Use anhydrous solvents (DMF, THF) to minimize hydrolysis of the oxolane moiety.

- Catalytic systems (e.g., Pd(PPh₃)₄) and ligand selection (e.g., XPhos) improve coupling efficiency .

- Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: How is the crystal structure of this compound characterized, and what intermolecular interactions are critical?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Q. Critical Interactions :

- C–H⋯π interactions between pyridine rings and oxolane methylene groups stabilize the lattice .

- Weak π–π stacking (distance ~3.6 Å) between pyridine rings contributes to layered networks .

- Hydrogen bonding between oxolane oxygen and pyridine C–H may influence packing .

Advanced: How can computational modeling resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts)?

Methodological Answer:

Discrepancies often arise from solvent effects, tautomerism, or dynamic conformations. To address:

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level and compute NMR chemical shifts (e.g., using Gaussian or ORCA). Compare with experimental data to identify misassignments .

Solvent Modeling : Include solvent effects (e.g., PCM for DMSO or CDCl₃) to improve shift accuracy .

Dynamic Effects : Perform molecular dynamics (MD) simulations to assess rotational barriers of the oxolane methoxy group, which may cause signal splitting .

Advanced: What strategies mitigate low yields in catalytic reactions involving sterically hindered oxolane substituents?

Methodological Answer:

Steric hindrance from the oxolane ring can impede catalyst accessibility. Solutions include:

- Bulky Ligands : Use DavePhos or RuPhos to enhance steric tolerance in Pd-catalyzed couplings .

- Microwave-Assisted Synthesis : Reduce reaction time and improve energy transfer for sluggish steps .

- Pre-functionalization : Introduce the oxolane moiety early in the synthesis to avoid late-stage steric challenges .

Basic: What are the oxidation and substitution vulnerabilities of this compound?

Methodological Answer:

- Oxidation : The pyridine ring is resistant, but the oxolane’s ether linkage may undergo ring-opening oxidation with strong agents (e.g., KMnO₄). Milder conditions (e.g., H₂O₂/Fe²⁺) target specific sites .

- Substitution : The methoxy group is susceptible to nucleophilic aromatic substitution (e.g., with amines or thiols) under acidic or high-temperature conditions .

Advanced: How do solvent polarity and temperature affect the compound’s conformational stability?

Methodological Answer:

- Polar Solvents (e.g., DMSO): Stabilize the planar pyridine-oxolane conformation via dipole-dipole interactions, observed in NMR NOE experiments .

- Nonpolar Solvents (e.g., toluene): Promote rotational freedom of the oxolane group, leading to dynamic NMR broadening at low temperatures .

- Variable-Temperature Studies : Use VT-NMR (-40°C to 80°C) to quantify energy barriers for rotation .

Data Contradiction Analysis Example

Issue : Discrepancy in reported melting points (e.g., 120°C vs. 125°C).

Resolution :

- Verify purity via HPLC (C18 column, acetonitrile/water gradient).

- Check for polymorphism using DSC or PXRD. Analogous pyridine derivatives exhibit multiple crystalline forms under different crystallization conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.